molecular formula C15H10O7 B1663063 Quercetin CAS No. 17-39-5

Quercetin

Cat. No.: B1663063
CAS No.: 17-39-5
M. Wt: 302.23 g/mol
InChI Key: REFJWTPEDVJJIY-UHFFFAOYSA-N
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Description

Quercetin (3,5,7,3′,4′-pentahydroxyflavone) is a prominent flavonol in the flavonoid family, widely distributed in plant-based foods such as onions, apples, broccoli, tea, and red wine . Its polyphenolic structure, featuring hydroxyl groups at positions 3, 3′, and 4′, underpins its potent antioxidant and anti-inflammatory properties, which have been extensively studied for their roles in mitigating cardiovascular, neurological, and oncological disorders . Despite its strong in vitro bioactivity, this compound faces challenges in therapeutic applications due to low bioavailability caused by poor solubility and rapid metabolism . It primarily exists in plants as glycosides (e.g., rutin, hyperoside) or other derivatives, which alter its pharmacokinetics and pharmacodynamics compared to the aglycone form .

Preparation Methods

Chemical Synthesis of Quercetin via Acid Hydrolysis

Reaction Mechanism and Conditions

This compound is commonly synthesized through the acid hydrolysis of its glycoside precursor, rutin (C₂₇H₃₀O₁₆). In a representative procedure, 15 g of rutin (24.57 mmol) is refluxed in 500 mL of 6% (v/v) sulfuric acid (H₂SO₄) at 100°C for 3 hours. The reaction hydrolyzes the glycosidic bond between this compound and the rutinose disaccharide, yielding free this compound. Post-reaction, the mixture is cooled, and the precipitated solid is filtered, dissolved in ethanol (C₂H₅OH), and refluxed for 1 hour to purify the product. The final yield of this compound under these conditions is 95.6%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Synthesis of this compound via Acid Hydrolysis

Parameter Value/Description
Starting Material Rutin (15 g, 24.57 mmol)
Acid Catalyst 6% H₂SO₄ (500 mL)
Reaction Temperature 100°C
Reaction Time 3 hours
Yield 95.6%
Purity Confirmation ¹H NMR, ¹³C NMR

Spectroscopic Characterization

The synthesized this compound exhibits characteristic NMR signals: a singlet at δ 12.46 ppm (5-OH), a doublet at δ 6.40 ppm (C-6 proton), and a doublet at δ 6.17 ppm (C-8 proton). These signals align with the deprotonation of hydroxyl groups during acid hydrolysis.

Cocrystallization of this compound with Nicotinamide

Cocrystal Preparation and Solubility Enhancement

This compound–nicotinamide cocrystals are prepared by dissolving this compound (302.0 mg) and nicotinamide (122.0–244.0 mg) in absolute ethanol (C₂H₅OH) at 80°C, followed by slow evaporation at room temperature. Two molar ratios are tested: 1:1 and 1:2 (this compound:nicotinamide). Powder X-ray diffraction (PXRD) confirms the formation of new crystalline phases distinct from the parent compounds.

Table 2: Dissolution Profiles of this compound Cocrystals

Time (min) Pure this compound (mg/L) 1:1 Cocrystal (mg/L) 1:2 Cocrystal (mg/L)
60 5.84 ± 0.21 14.79 ± 0.45 18.56 ± 0.52
360 12.32 ± 0.38 34.67 ± 0.89 42.91 ± 1.12

The 1:2 cocrystal exhibits a 3.5-fold increase in dissolution rate compared to pure this compound, attributed to hydrogen bonding between this compound’s hydroxyl groups and nicotinamide’s amide moiety.

DES-Assisted Extraction of this compound from Onion Skins

Solvent Composition and Extraction Efficiency

A green extraction protocol employs acidic DESs composed of benzyltrimethylammonium methanesulfonate and p-toluenesulfonic acid (1:1 molar ratio). Onion skins (0.2 g) are treated with 75% (w/w) aqueous DES under ultrasound-assisted extraction, yielding 18.56 µg/mL of this compound—a 3.2-fold improvement over methanol (5.84 µg/mL). The DES disrupts plant cell walls, enhancing this compound release.

Table 3: Comparison of Extraction Solvents

Solvent This compound Yield (µg/mL) Recovery Efficiency (%)
Methanol 5.84 ± 0.15 62.3 ± 1.8
DES (75% w/w water) 18.56 ± 0.52 81.0 ± 2.1

Recovery and Analysis

Post-extraction, this compound is recovered via reversed-phase chromatography using C₁₈ solid-phase extraction cartridges, achieving 81% recovery. Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) identifies this compound-3-O-glucoside as the primary glycosylated form in onion skins.

Synthesis of a Strontium–this compound Complex for Bone Regeneration

Complexation Procedure and Stoichiometry

A strontium–this compound complex (SrQ) is synthesized by reacting this compound with strontium chloride (SrCl₂) in ammonium hydroxide (NH₄OH) at pH 9.00. Elemental analysis and thermogravimetric data confirm the formula [(C₁₅H₇O₇)Sr₂]·6H₂O, indicating a 2:1 Sr:this compound stoichiometry.

Table 4: Characterization of Strontium–this compound Complex

Technique Key Findings
FTIR O–Sr–O stretch at 550 cm⁻¹
¹H NMR Absence of 3-OH, 4′-OH, 7-OH signals
TGA 37.2% weight loss (H₂O elimination)
Molar Mass 581.92 g/mol (experimental)

Biological Activity

SrQ enhances alkaline phosphatase activity by 2.1-fold in preosteoblastic cells and reduces periapical bone lesions in mice by 45% after 7 days. The complex’s stability under physiological conditions makes it a promising candidate for bone tissue engineering.

Solid Dispersion Formulations with Polyvinylpyrrolidone K-30

Spray Drying and Solubility Enhancement

This compound solid dispersions (SDs) are prepared using polyvinylpyrrolidone K-30 (PVP K-30) at drug:polymer ratios of 10:90 to 50:50. Spray drying at 120°C produces amorphous particles (0–35 µm), with the 10:90 SD showing a 12.4-fold solubility increase (from 0.015 mg/mL to 0.186 mg/mL).

Table 5: Solubility of this compound SDs

Drug:Polymer Ratio Solubility (mg/mL)
10:90 0.186 ± 0.012
50:50 0.098 ± 0.008
Pure this compound 0.015 ± 0.002

Hydrogen Bonding and Amorphization

Fourier-transform infrared (FTIR) spectroscopy reveals a shift in this compound’s O–H stretch from 3300 cm⁻¹ to 3285 cm⁻¹, indicating hydrogen bonding with PVP K-30. X-ray diffraction (XRD) confirms the loss of this compound’s crystalline structure in SDs.

Chemical Reactions Analysis

Autoxidation

In aqueous alkaline conditions (pH 8–10), quercetin undergoes autoxidation via:

  • Primary Products : Depside (2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxybenzoic acid) and phenolic acids (phloroglucinol, 2,4,6-trihydroxybenzoic acid, 3,4-dihydroxybenzoic acid) .

  • Mechanism : Oxygen attacks the C2 position, forming a hydroperoxide anion that cyclizes and cleaves the C-ring .

  • Rate Constant : First-order decay with k=6.45×102M1s1k = 6.45 \times 10^{-2} \, \text{M}^{-1} \, \text{s}^{-1} .

Enzymatic Oxidation

  • Tyrosinase/AIBN Systems : Generate depside, this compound–solvent adducts, and polymeric quinones .

  • Que-BZF Formation : Alkali-induced oxidation produces 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Que-BZF), which exhibits 200-fold higher antioxidant potency than this compound in cellular assays .

Electrochemical Oxidation

  • Products : Similar to autoxidation but with solvent-dependent adducts (e.g., ethanol derivatives) .

Table 1: Oxidation Methods and Primary Products

MethodConditionsMajor Products
AutoxidationpH 8–10, aqueous/ethanolDepside, phenolic acids
TyrosinaseNeutral pH, aqueousDepside, polymeric quinones
ElectrochemicalAcidic/neutral, voltageSolvent adducts, depside
Alkali-InducedStrong base (e.g., NaOH)Que-BZF, 2,4,6-trihydroxybenzoic acid

Glycosylation and Conjugation

This compound forms glycosides through UDP-glycosyltransferases (UGTs):

  • Rutin : this compound-3-O-rutinoside .

  • Quercitrin : this compound-3-O-rhamnoside .

  • Isothis compound : this compound-3-O-glucoside .

Metabolic Conjugation (Phase II):

  • Glucuronidation : UGT enzymes in liver/enterocytes produce this compound-3-O-β-D-glucuronide .

  • Sulfation : Sulfotransferases form this compound sulfates .

  • Methylation : COMT enzymes yield 4′-methyl-quercetin .

Metal Ion Interactions

This compound acts as a reducing agent in redox reactions:

  • Au(III) Reduction : Reacts with [AuCl4][AuCl_4]^- in acidic media to form Au nanoparticles and oxidized this compound derivatives .

  • Fe(III)/Cu(II) Chelation : Stabilizes metal ions via catechol (B-ring) and carbonyl (C-ring) groups, modulating pro-/antioxidant effects .

Direct Radical Scavenging

  • SPLET Mechanism : Sequential proton loss electron transfer dominates due to low proton affinities (PA) of phenolic hydrogens .

    • PA Values :

      • This compound: 23.2 kcal·mol⁻¹ (4′-OH) .

      • Que-BZF: 19.1–20.5 kcal·mol⁻¹ .

Table 2: Bond Dissociation Enthalpies (BDEs) and Proton Affinities (PAs)

CompoundBDE (kcal·mol⁻¹)PA (kcal·mol⁻¹)
This compound76.3 (4′-OH)23.2 (4′-OH)
Fl72.1 (B-ring OH)19.1 (7-OH)
Bf71.8 (5/7-OH)20.5 (5/7-OH)

Indirect Antioxidant Effects

  • Nrf2 Activation : Que-BZF stabilizes Keap1-Nrf2 interactions, upregulating ARE-dependent genes .

Stability and Degradation

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 9) .

  • Thermal Degradation : Heating (>100°C) decarboxylates 2,4,6-trihydroxybenzoic acid to phloroglucinol .

This compound’s chemical reactivity—spanning oxidation, glycosylation, and metal chelation—dictates its dual role as an antioxidant and prooxidant. While oxidation was historically viewed as detrimental, recent studies highlight Que-BZF and related metabolites as potent bioactive agents . These insights underscore the need to reevaluate this compound’s therapeutic potential beyond its native form.

Scientific Research Applications

Quercetin is a flavonoid found in various plants, recognized for its broad biological activities and potential applications in clinical medicine . Research indicates that this compound may have antioxidant, antibacterial, and antiparasite properties, and it may also have uses in antioncology, cardiovascular protection, and immunosuppression treatment .

Scientific Research Applications

Antioxidant Properties: this compound exhibits a significant antioxidant mechanism, potentially offering protection against oxidative stress . In hyperglycemic conditions, increased fatty acid metabolism and glucose autoxidation produce surplus intracellular reactive oxygen species (ROS), which alter the structures and functions of the cells .

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory effects in clinical studies .

Antiviral Activity: Clinical studies suggest that this compound has antiviral properties and can relieve respiratory symptoms . this compound was able to attach to the S-receptor-binding protein's domain (RBD), indicating that it not only blocked receptors but also rendered SARS-CoV-2 virus ineffective . In a study, patients who received this compound in addition to standard care cleared the SARS-CoV-2 virus more quickly . By week one of treatment, 68% of patients in the this compound group tested negative for SARS-CoV-2, compared to 24% in the control group .

Potential for COVID-19 Treatment: this compound is considered a potential candidate for COVID-19 treatment because it may participate in host immunomodulation .

Cardiovascular Protection: this compound supplementation is used to prevent and treat chronic diseases such as cardiovascular disorders .

Diabetes Management: this compound has been shown to be a promising drug target for treating diabetes . It may also have antihyperglycemic and antihyperlipidemic properties and protect the pancreas from oxidative stress-mediated hyperglycemia .

Anti-Cancer Properties: this compound plays a substantial part in the suppression of cancer cells in the breast, colon, prostate, ovary, and endometrial . this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Treatment of Tuberculosis: this compound's growth-inhibitory properties against M. tuberculosis H37Rv were highly effective and notable . this compound improves the repressive effect on M. tuberculosis metabolism by lowering M. tuberculosis isocitrate lyase .

Neuroprotective Mechanisms: Eucommia ulmoides has been revealed to show remarkable therapeutic effects on Parkinson’s disease and Alzheimer’s disease .

Other potential applications: this compound has demonstrated therapeutic effects on hypertension, hyperglycemia, diabetes, obesity, osteoporosis, Parkinson’s disease, Alzheimer’s disease, and sexual dysfunction .

Data Table

Health ApplicationDescription
Antioxidant Protects against oxidative stress by neutralizing reactive oxygen species .
Anti-inflammatory Reduces inflammation and alleviates related symptoms .
Antiviral Inhibits viral replication and reduces the severity of viral infections .
Cardiovascular Protection Prevents and treats cardiovascular disorders .
Diabetes Management Improves insulin secretion and modulates carbohydrate metabolism, potentially preventing gestational diabetes .
Anti-cancer Suppresses cancer cell growth in various types of cancer .
Tuberculosis Treatment Inhibits the growth of M. tuberculosis and enhances the effectiveness of chemotherapy .
Neuroprotective Provides therapeutic effects for Parkinson’s and Alzheimer’s disease .

Case Studies

  • COVID-19 Treatment: In a study, patients treated with this compound in addition to standard care had a quicker recovery from COVID-19 . By week one, the virus persistence was significantly reduced in the this compound group compared to the control group .
  • Diabetes Management: A combination of swertiamarin and this compound had antihyperglycemic and antihyperlipidemic properties . It also protected the pancreas from oxidative stress-mediated hyperglycemia .
  • Tuberculosis Treatment: Patients with destructive pulmonary tuberculosis receiving chemotherapy in combination with this compound-fixed polyvinylpyrrolidone (PVP) had an improved prognosis .
  • Prostate Cancer: this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Mechanism of Action

Quercetin exerts its effects through multiple mechanisms:

    Antioxidant Activity: this compound acts as an antioxidant by donating electrons to neutralize free radicals.

    Enzyme Inhibition: this compound inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.

    Cell Signaling Modulation: this compound modulates various cell signaling pathways, including those involving phosphatidylinositol 3-kinase, serine/threonine-protein kinases, and estrogen receptors.

Comparison with Similar Compounds

Table 1: Common Dietary Sources of Quercetin

Food Source Normalized this compound Content (Relative Units)
Onions 100
Apples 100
Broccoli 100
Tea 100
Red Wine 100

Source: Adapted from experimental data

This compound shares structural and functional similarities with other flavonoids, but key differences in hydroxylation patterns, glycosylation, and conjugation influence their biological activities, bioavailability, and applications. Below is a systematic comparison:

Structural Differences and Antioxidant Activity

This compound’s antioxidant efficacy is superior to many analogs due to its optimal hydroxyl group arrangement. Density Functional Theory (DFT) studies reveal that the ortho-dihydroxy (catechol) group on the B-ring (positions 3′ and 4′) and the 3-hydroxyl group on the C-ring are critical for hydrogen atom transfer, a primary antioxidant mechanism .

Table 2: Antioxidant Activity of this compound and Analogues

Compound Bond Dissociation Energy (BDE, kcal/mol) Lipid Peroxidation IC50 (M)
This compound 75.2 10⁻⁶
Hyperin 78.9 10⁻⁶
Rutin 81.4 10⁻⁶
Morin 10⁻⁶
Acacetin 10⁻⁵
Hispidulin 10⁻⁵

Source: Experimental and computational data

  • Rutin (this compound-3-O-rutinoside): Glycosylation at the C3 position enhances solubility but reduces antioxidant potency compared to this compound aglycone .
  • Kaempferol : Lacks the 3′-OH group, resulting in ~50% lower radical-scavenging activity than this compound .
  • Myricetin : An additional 5′-OH group on the B-ring increases electron-donating capacity but may reduce stability under oxidative conditions .

Bioavailability and Solubility

Synthetic derivatives, such as this compound-gallic acid esters, enhance stability and bioavailability by modifying hydroxyl groups or conjugating with other moieties .

Table 3: Bioavailability of this compound and Derivatives

Compound Solubility (mg/mL) Bioavailability (Relative to this compound)
This compound 0.01 1.0
Rutin 0.12 0.5
This compound-3-O-glucoside 0.25 3.2
Methylated this compound 0.45 5.8

Source: Pharmacokinetic studies

Environmental and Extraction Factors

Postharvest UV and visible light exposure enhance this compound synthesis in plants by up to 35%, surpassing kaempferol derivatives in accumulation rates . Subcritical water extraction methods yield this compound and rutin 10 times faster than conventional techniques, preserving their antioxidant integrity .

Biological Activity

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. It primarily acts through the regulation of glutathione (GSH) levels, which is crucial for detoxifying reactive oxygen species (ROS). Studies have shown that this compound can increase GSH synthesis and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Mechanisms of this compound

MechanismDescription
GSH RegulationIncreases GSH levels to neutralize ROS
Enzyme ActivationEnhances activity of SOD and GPx
ROS ScavengingDirectly scavenges free radicals

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. It induces apoptosis in cancer cells by modulating several signaling pathways. For instance, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway and activate p53-related pathways, leading to cell cycle arrest and increased apoptosis in breast cancer cells .

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells, this compound treatment resulted in significant inhibition of cell proliferation and induction of apoptosis. The study reported that this compound increased pro-apoptotic protein expression while decreasing anti-apoptotic protein levels .

Table 2: Effects of this compound on Cancer Cell Lines

Cancer TypeEffect on Cell ProliferationMechanism of Action
Breast (MCF-7)InhibitionInduces apoptosis via PI3K/AKT/mTOR pathway
Leukemia (U937)Cell cycle arrestInhibits CDK2, cyclin A/B activities
Ovarian (PA-1)InhibitionInduces mitochondrial-mediated apoptosis

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Clinical studies have demonstrated that this compound supplementation can lead to reduced markers of inflammation in patients with conditions like COVID-19 .

Clinical Study: COVID-19 Treatment

A randomized controlled trial showed that patients receiving this compound alongside standard care exhibited faster recovery rates from COVID-19 symptoms compared to the control group. Notably, 34 patients in the this compound group tested negative for SARS-CoV-2 after one week compared to 12 in the control group .

Antiviral Activity

This compound has shown promising antiviral properties against various viruses, including SARS-CoV-2. Its mechanism involves inhibiting viral replication and modulating immune responses. Research indicates that this compound can reduce viral load and improve clinical outcomes in infected patients .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying quercetin in complex biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for sensitive and selective quantification of this compound in tissues, plasma, and plant extracts. Key parameters include chromatographic separation (e.g., C18 columns), ionization mode (ESI±), and optimization of collision energy for fragmentation. Validation should include linearity (0.6–5500 µg/L), limits of detection (0.113–0.117 µg/L), and recovery rates (95–107%) . For total flavonoid quantification, UV-Vis spectrophotometry via iron(III)-quercetin complexation at 510 nm is cost-effective but requires pH, reaction time, and concentration optimization .

Q. How can this compound extraction efficiency be improved from plant sources?

Ethanol-water mixtures (40–80% ethanol) are optimal for polar this compound extraction. Maceration or reflux methods benefit from Response Surface Methodology (RSM) to optimize solvent ratio (e.g., 10–30 mL/g), extraction time (30–90 min), and temperature. Supercritical CO₂ extraction with co-solvents (e.g., methanol) at 40–60°C and 250–350 bar enhances yield while minimizing degradation .

Q. What in vitro/in vivo models are suitable for studying this compound’s anti-inflammatory effects?

In vitro: LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α, IL-6, and NF-κB inhibition. In vivo: Collagen-induced arthritis (CIA) in rodents evaluates joint inflammation reduction via histopathology and serum cytokine profiling. Dose ranges of 20–100 mg/kg/day (oral) are typical, with bioavailability enhanced by nanoformulations .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s clinical efficacy for cardiovascular diseases?

Discrepancies in human trials (e.g., lipid-lowering vs. null effects) stem from pharmacokinetic variability and poor solubility. Use RSM-based Box-Behnken designs to optimize co-administered enhancers (e.g., piperine) and dosing regimens. Preclinical models should incorporate atherosclerosis-prone mice (ApoE⁻/⁻) with endpoints like aortic plaque burden and HDL/LDL ratios .

Q. What molecular mechanisms underlie this compound’s dual pro-apoptotic and autophagic effects in cancer?

this compound induces mitochondrial apoptosis via Bax/Bcl-2 modulation and caspase-3 activation. Concurrently, it triggers protective autophagy through Akt/mTOR inhibition and HIF-1α stabilization. Use siRNA knockdown (e.g., ATG5, Beclin1) or chloroquine co-treatment to dissect these pathways. In vivo validation via xenograft models with LC3-II/GFP tracking is critical .

Q. How can nanodelivery systems improve this compound’s bioavailability and targeting?

PLGA nanoparticles (100–200 nm) synthesized via nanoprecipitation (2% PVA, 500 rpm stirring) achieve >80% encapsulation efficiency. Lipid-coated nanodroplets with ultrasound-triggered release enhance bladder or vascular imaging in vivo. Characterize stability via zeta potential (-20 to -30 mV) and in vitro release profiles (pH 7.4 vs. 5.5) .

Q. What thermodynamic challenges arise in this compound formulation development?

this compound lacks a true melting point, undergoing thermochemical decomposition above 250°C. Differential scanning calorimetry (DSC) reveals structural relaxation events, complicating heat capacity measurements. Use amorphous solid dispersions with polymers (e.g., HPMC) to stabilize metastable phases and improve solubility .

Q. How do synergistic interactions between this compound and other antioxidants affect experimental outcomes?

In sperm cryopreservation studies, this compound (5–10 µg/mL) combined with ascorbate or α-tocopherol improves post-thaw motility via ROS scavenging. Use factorial design (e.g., 2^5) to test additive vs. antagonistic effects. Measure malondialdehyde (MDA) levels and mitochondrial membrane potential (JC-1 assay) .

Q. Methodological Considerations

Q. How should researchers optimize reaction parameters for this compound-metal complexation studies?

Employ a three-variable Box-Behnken design (BBD) to evaluate pH (3.5–5.5), this compound concentration (10–50 µM), and reaction time (10–30 min). Validate via UV-Vis kinetics and Job’s plot analysis to confirm 1:1 stoichiometry with Fe³⁺. Include ionic strength adjustments (NaCl, 0.1–0.5 M) to assess complex stability .

Q. What statistical approaches resolve variability in this compound’s pharmacokinetic data?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability in absorption (Cₘₐₓ 1–5 µg/mL) and half-life (3–11 hrs). Bootstrap validation (1000 iterations) ensures robustness. For metabolomics, orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies this compound-glucuronide as a dominant metabolite .

Q. Tables

Table 1. Optimal Parameters for this compound Extraction via Supercritical CO₂

VariableRangeOptimal Value
Temperature40–60°C50°C
Pressure250–350 bar300 bar
Co-solvent (methanol)5–15%10%
Yield (g/100 g DM)1.2–2.52.1
Source:

Table 2. Key Factors in this compound-Loaded PLGA Nanoparticle Synthesis

FactorImpact on Encapsulation Efficiency
PLGA conc.↑ Size, ↑ Efficiency
PVA conc.↓ Efficiency, ↓ Polydispersity
Stirring speedMinor effect on size
Source:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
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InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H
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InChI Key

REFJWTPEDVJJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
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Molecular Formula

C15H10O7
Record name QUERCETIN
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Record name quercetin
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DSSTOX Substance ID

DTXSID4021218
Record name Quercetin
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Molecular Weight

302.23 g/mol
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Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C
Record name QUERCETIN
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Record name Quercetin
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Color/Form

Yellow needles (dilute alcohol, +2 water)

CAS No.

117-39-5
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Melting Point

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C
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Record name Quercetin
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Synthesis routes and methods

Procedure details

Drug-free human blood obtained from healthy volunteers was coagulated with acid:citrate:dextrose. Platelet-rich plasma was centrifuged at 800×g for 20 min at room temperature and the pellet was suspended in a volume equal to half the initial volume of autologous plasma, low in platelets. The platelet suspensions were incubated for 1 h at 37° C. with 3 μmol of Fura 2/AM per L, 40 μmol DCFH-DA/L, 7.4 GBq (2 Ci) 32Pi/L, or 3.7 MBq (1 mCi) [3H]oleic acid/L. The platelets were washed by exclusion chromatography on Sepharose 2B using a Ca2+-free Tyrodes buffer (134 mmol NaCl/L, 2.9 mmol KCl/L, 0.34 mmol Na2HPO4/L and 2 mmol MgCl2/L) containing 0.2% of bovine serum albumin, 5 mmol glucose/L and 10 mmol HEPES/L, pH 7.35. The platelets that had been submitted to exclusion chromatography (PSEC) were adjusted to a final concentration of 2×1011 cells/L. Since the addition of methanol to the suspensions of PSEC at concentrations<0.5% did not cause any change in the response of the PSEC to collagen, this ratio was used for obtaining final concentrations of quercetin that varied between 5 and 20 μmol/L. Catechin and quercetin were added to the suspensions of PSEC while stirring continuously for 30 min at 37° C. and then removed by centrifugation at 800×g for 20 min at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Fura 2/AM
Quantity
3 μmol
Type
reactant
Reaction Step Six
Quantity
40 μmol
Type
reactant
Reaction Step Six
[Compound]
Name
[3H]oleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ca2+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
134 mmol
Type
reactant
Reaction Step Nine
Name
Quantity
2.9 mmol
Type
reactant
Reaction Step Ten
[Compound]
Name
Na2HPO4
Quantity
0.34 mmol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin
Reactant of Route 2
Quercetin
Reactant of Route 3
Quercetin
Reactant of Route 4
Quercetin
Reactant of Route 5
Quercetin
Reactant of Route 6
Quercetin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.